molecular formula C21H25NO B13825173 1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one CAS No. 34067-03-3

1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one

Cat. No.: B13825173
CAS No.: 34067-03-3
M. Wt: 307.4 g/mol
InChI Key: DWIZRPDYYVIEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,2-diphenylbutanoyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-diphenylbutyric acid with 2-methylpyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of 1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine can be compared with other similar compounds, such as:

    4-Bromo-2,2-diphenylbutyric acid: Similar in structure but with a bromine substituent, which may alter its reactivity and biological activity.

    2,2-Diphenylbutyric acid: Lacks the pyrrolidine ring, making it less complex and potentially less versatile in its applications.

    2-Methylpyrrolidine: The pyrrolidine ring without the diphenylbutanoyl group, which may have different chemical and biological properties.

The uniqueness of 1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine lies in its combined structural features, which confer specific reactivity and potential biological activities not observed in the simpler analogs.

Properties

CAS No.

34067-03-3

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

1-(2-methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one

InChI

InChI=1S/C21H25NO/c1-3-21(18-12-6-4-7-13-18,19-14-8-5-9-15-19)20(23)22-16-10-11-17(22)2/h4-9,12-15,17H,3,10-11,16H2,1-2H3

InChI Key

DWIZRPDYYVIEIV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCCC3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.